molecular formula C9H14O3 B3333950 Poly(ethylene-co-glycidyl methacrylate) CAS No. 26061-90-5

Poly(ethylene-co-glycidyl methacrylate)

Cat. No. B3333950
CAS RN: 26061-90-5
M. Wt: 170.21 g/mol
InChI Key: CONHAJWVOAJZGC-UHFFFAOYSA-N
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Description

Poly(ethylene-co-glycidyl methacrylate) is a type of polymer that has been used in various applications due to its unique properties . It is often used in the form of pellets, with a melt index of 5 g/10 min at 190°C/2.16kg . The polymer contains glycidyl methacrylate, which accounts for about 8 wt. % of its composition . It is often used in cross-linkable coatings and as an adhesion promoter, with pendant glycidyl functionality available for grafting or cross-linking .


Synthesis Analysis

The synthesis of Poly(ethylene-co-glycidyl methacrylate) involves various methods such as suspension polymerization, the seed expansion method, and precipitation polymerization . By introducing different functional groups into microspheres, the hydrophobicity, solubility, and biocompatibility of the microspheres can be improved .


Molecular Structure Analysis

The molecular structure of Poly(ethylene-co-glycidyl methacrylate) involves the polymerization of ethylene and glycidyl methacrylate . The glycidyl methacrylate provides the polymer with its unique properties, including its ability to be used in cross-linkable coatings and as an adhesion promoter .


Chemical Reactions Analysis

The chemical reactions involved in the modification of Poly(ethylene-co-glycidyl methacrylate) include amine-epoxy, thiol–epoxy, azide-epoxy, acid-epoxy, and hydrolysis reactions . These reactions allow for the installation of a variety of functionalities onto the reactive scaffold .


Physical And Chemical Properties Analysis

Poly(ethylene-co-glycidyl methacrylate) has a hardness of 92 (Shore A, ASTM D 2240), a melting point of 99 °C, a softening point transition temperature of 87 °C (Vicat, ASTM D 1525-1kg), and a density of 0.94 g/mL at 25 °C .

Scientific Research Applications

Peroxidase-like Activity and Sensor Applications

PE-co-GMA can be modified for applications in enzyme-based immunoassays due to its peroxidase-like activity. Zasońska et al. (2019) synthesized magnetically responsive particles from poly(glycidyl methacrylate-co-ethylene dimethacrylate) with carboxyl groups, which exhibited high activity in enzyme-based immunoassays at certain pH levels and temperatures (Zasońska et al., 2019).

Biosensor Applications

PE-co-GMA nanofibers have shown promise in biosensor applications. Wang et al. (2008) developed biotinylated PE-co-GMA nanofibers to bind streptavidin-horseradish peroxidase, demonstrating high activity, efficiency, sensitivity, and reusability in potential biosensor applications (Wang et al., 2008).

Polymer Blends for Engineering Plastics

PE-co-GMA is used as an impact modifier for engineering plastics. It enhances the impact resistance and compatibility of blends such as poly(butylenes terephthalate)/polypropylene and poly(ethylene terephthalate)/polyethylene blends. Tsai and Chang (1996) reported that the presence of glycidyl methacrylate in ethylene-co-glycidyl methacrylate copolymers improved the compatibility and mechanical properties of polymer blends (Tsai & Chang, 1996).

Sorption and Ion-Exchange Applications

PE-co-GMA copolymers are used in sorption processes for heavy metals and ion-exchange chromatography of proteins. Nastasović et al. (2009) showed that poly(GMA-co-EGDMA) copolymers, functionalized with amines, had high sorption capacities for various metal ions, indicating their potential in environmental cleanup (Nastasović et al., 2009).

Chromatographic Separations

PE-co-GMA based monoliths are used in chromatographic separations of proteins and small molecules. Svec and Fréchet (1995) demonstrated that modified poly(glycidyl methacrylate-co-ethylene dimethacrylate) columns were effective in separating proteins, highlighting their utility in analytical and preparative chromatography (Svec & Fréchet, 1995).

Safety And Hazards

Poly(ethylene-co-glycidyl methacrylate) is classified as a combustible solid . It does not have a flash point and should be stored in a well-ventilated place with the container kept tightly closed . Personal protective equipment should be worn when handling this material .

Future Directions

Poly(ethylene-co-glycidyl methacrylate) microspheres have been widely used in many fields, such as the immobilization of bioactive substances (enzymes, cells, proteins, antibodies, etc.) . With the development of new preparation methods and the introduction of different functional groups, it is expected that this material will find even more applications in the future .

properties

IUPAC Name

ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3.C2H4/c1-5(2)7(8)10-4-6-3-9-6;1-2/h6H,1,3-4H2,2H3;1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONHAJWVOAJZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC1CO1.C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26061-90-5, 119433-93-1
Details Compound: 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester, polymer with ethene, graft
Record name Ethylene-glycidyl methacrylate copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26061-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Details Compound: 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester, polymer with ethene, graft
Record name 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester, polymer with ethene, graft
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119433-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate

CAS RN

26061-90-5
Record name 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester, polymer with ethene
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 2-methyl-, oxiranylmethyl ester, polymer with ethene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
687
Citations
S Djellali, N Haddaoui, T Sadoun, A Bergeret… - Iranian Polymer …, 2013 - Springer
In this work, uncompatibilized and compatibilized blends of low density polyethylene (LDPE) and poly(lactic acid) (PLA) were subjected to several investigations: Fourier transform …
Number of citations: 52 link.springer.com
S Chen, G Sun - ACS Applied Materials & Interfaces, 2013 - ACS Publications
A hierarchically structured three-dimensional network nanofibrous composite membrane was prepared through in situ growing uniform polyaniline nanofibers on the surfaces of poly(…
Number of citations: 108 pubs.acs.org
A Arostegui, J Nazabal - Journal of Polymer Science Part B …, 2003 - Wiley Online Library
Supertough poly(butylene terephthalate) (PBT)‐based blends were obtained by the melt blending of PBT with 0–30 wt % poly(ethylene‐co‐glycidyl methacrylate) (EGMA). The reaction …
Number of citations: 65 onlinelibrary.wiley.com
DG Dikobe, AS Luyt - Journal of applied polymer science, 2007 - Wiley Online Library
In this study, ethylene vinyl acetate (EVA)–wood fiber (WF) (uncompatibilized) and EVA/poly(ethylene‐co‐glycidyl methacrylate) (EGMA)‐WF (compatibilized) were blended, and their …
Number of citations: 41 onlinelibrary.wiley.com
A Kumar, TV Rao, SR Chowdhury… - Reactive and Functional …, 2017 - Elsevier
The formation of PLA/PEGM graft copolymers during the melt blending of poly (lactic acid) (PLA) and poly (ethylene-co-glycidyl methacrylate) (PEGM) act as an interface between two …
Number of citations: 45 www.sciencedirect.com
N Kunimune, K Yamada, YW Leong… - Journal of Applied …, 2011 - Wiley Online Library
The effect of the amount of reactive additive and screw speed during extrusion on the morphological characteristics and mechanical performance of recycled poly(ethylene terephthalate…
Number of citations: 25 onlinelibrary.wiley.com
D Wang, G Sun, B Xiang, BS Chiou - European polymer journal, 2008 - Elsevier
Poly(ethylene-co-glycidyl methacrylate) (PE-co-GMA) nanofibers with abundant active epoxy groups on surfaces were fabricated through a novel manufacturing process. The prepared …
Number of citations: 48 www.sciencedirect.com
JW Huang, CC Chang, CC Kang, MY Yeh - Thermochimica acta, 2008 - Elsevier
Blend of Nylon 6 and poly(ethylene-co-glycidyl methacrylate) (PEGMA) were prepared by a twin-screw extruder. Morphology observed with scanning electron microscopies (SEM) show …
Number of citations: 39 www.sciencedirect.com
SH Lee, HB Jeon, GH Hwang, YS Kwon, JS Lee… - Polymers, 2020 - mdpi.com
In this study, a series of thermotropic liquid crystalline polyester (TLCP)-based blends containing 1–30 wt% poly(ethylene-co-glycidyl methacrylate) (PEGMA) were fabricated by …
Number of citations: 10 www.mdpi.com
A Aróstegui, J Nazábal - Polymer journal, 2003 - nature.com
Super-tough poly (butylene terephthalate)(PBT) based blends were obtained by melt blending PBT with 20 wt% poly (ethylene-octene) copolymer (PEO), and varying amounts of poly (…
Number of citations: 29 www.nature.com

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